1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c1-22-7-2-3-12(17(22)25)16(24)18-9-15-20-19-14-5-4-13(21-23(14)15)11-6-8-26-10-11/h2-8,10H,9H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDKWVHXNZLHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing thetriazole and indole moieties are known to bind with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
Triazole compounds are known to readily bind in the biological system due to the presence of two carbon and three nitrogen atoms in their structure. Similarly, indole derivatives are known to bind with high affinity to multiple receptors.
Biochemical Pathways
It’s worth noting that both triazole and indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and more.
Pharmacokinetics
The compound’s solubility in hot water and organic solvents suggests that it may have good bioavailability.
Result of Action
Given the broad-spectrum biological activities associated with triazole and indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It should be stored in a cool, dry, well-ventilated place, away from oxidizing agents and combustible materials.
Biological Activity
The compound 1-methyl-2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide (CAS Number: 1904178-64-8) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.4 g/mol. The structure features a complex arrangement of functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 1904178-64-8 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to triazolo-pyridazine derivatives. For instance, similar derivatives have demonstrated significant activity against various bacterial strains. One study evaluated the antimicrobial efficacy of substituted triazole derivatives against Mycobacterium tuberculosis and reported IC50 values ranging from 1.35 to 2.18 μM for selected compounds . This suggests that the target compound may exhibit comparable antimicrobial properties.
Antitubercular Activity
The design and synthesis of novel compounds like the one often aim at enhancing anti-tubercular activity. In a related study, derivatives were synthesized and tested against Mycobacterium tuberculosis, with several compounds showing promising results in inhibiting bacterial growth . The mechanisms of action typically involve interference with bacterial cell wall synthesis or metabolic pathways.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies involving similar triazole derivatives, compounds were found to be non-toxic to human embryonic kidney (HEK-293) cells at effective concentrations . This indicates a favorable therapeutic index for further development.
The biological activity of the compound can be attributed to its ability to interact with specific biological targets. For instance, triazole derivatives are known to act as enzyme inhibitors and can modulate various signaling pathways involved in cell proliferation and apoptosis . The presence of thiophene rings in the structure may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various triazolo derivatives and evaluating their anti-tubercular activity demonstrated that modifications in the chemical structure significantly influenced biological outcomes. The synthesized compounds were subjected to rigorous testing against Mycobacterium tuberculosis, revealing several candidates with low IC50 values .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has shown that specific substitutions on the triazole ring can lead to enhanced biological activity. For example, modifications on the thiophene moiety have been linked to improved binding affinity for target enzymes involved in bacterial metabolism . This highlights the importance of structural optimization in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s 1,2,4-triazolo[4,3-b]pyridazine core distinguishes it from other heterocyclic systems in the evidence:
- Benzothiazole-3-carboxamides (): These derivatives (e.g., compounds 4g–4n) incorporate a benzothiazole ring fused with a thiazolidin-4-one moiety. Unlike the target compound, they lack the triazolopyridazine system but share carboxamide functionalities. Substituents like chlorophenyl or fluorophenyl groups in these analogs influence solubility and bioactivity, with yields ranging from 37% to 70% depending on reaction conditions .
- Tetrahydroimidazo[1,2-a]pyridines (): Compounds like 1l and 2d feature a tetrahydroimidazopyridine core with ester and nitrophenyl substituents. Their synthetic routes (one-pot reactions) differ from the target compound’s likely multi-step synthesis, and their molecular weights (~500–550 g/mol) exceed the target’s estimated weight (~400–450 g/mol) due to bulky substituents .
Functional Group Analysis
- Carboxamide Linkage: The target’s carboxamide group is analogous to those in ’s benzothiazole derivatives. However, the methylene bridge in the target compound may enhance conformational flexibility compared to the rigid thiazolidinone linker in compounds like 4g .
- Thiophene vs. Aryl Substituents : The thiophen-3-yl group in the target compound introduces sulfur-based π-electron density, contrasting with the chlorophenyl or nitrophenyl groups in and . This difference could modulate electronic properties and binding affinity in biological targets .
Research Implications and Limitations
- Structural Diversity : The target compound’s triazolopyridazine-thiophene hybrid offers a unique pharmacophore compared to benzothiazole or imidazopyridine-based analogs. This could translate to improved selectivity in enzyme inhibition, though biological data are absent in the provided evidence.
- Synthetic Challenges: The target’s multi-component synthesis likely requires optimized coupling steps, contrasting with the one-pot reactions for tetrahydroimidazopyridines .
- Safety Considerations : While ’s triazolopyridazine derivative (CAS 1204296-37-6) shares a core with the target compound, its methoxyphenyl and ethanamine substituents suggest divergent toxicity profiles. Proper handling protocols (e.g., consulting safety data sheets) are critical for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
